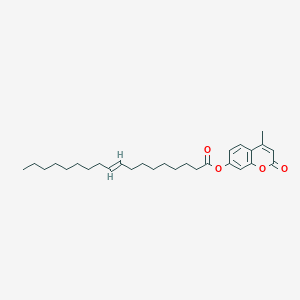

![molecular formula C12H9BrOS B149378 2-溴-1-[4-(2-噻吩基)苯基]-1-乙酮 CAS No. 128746-80-5](/img/structure/B149378.png)

2-溴-1-[4-(2-噻吩基)苯基]-1-乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

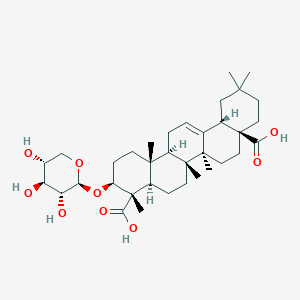

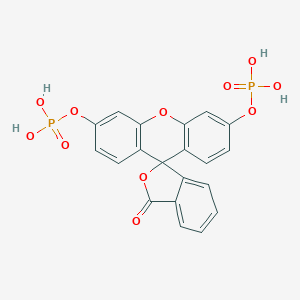

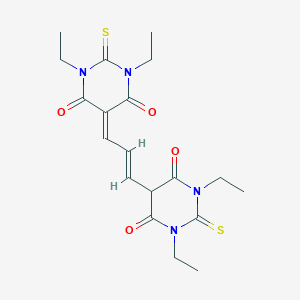

2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone is a useful research compound. Its molecular formula is C12H9BrOS and its molecular weight is 281.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成与表征

合成方法:化合物2-溴-1-[4-(2-噻吩基)苯基]-1-乙酮已通过各种方法合成。例如,含有2-噻吩环的α-溴香豆素已成功通过缩合和随后的溴化过程制备(Budak & Ceylan, 2009)。另一种方法涉及4-氨基乙酚与特定磺胺类和溴水的相互作用,生成2-溴-1-[4-(2-噻吩基)苯基]-1-乙酮的衍生物,进一步反应形成具有潜在细胞毒性的各种化合物(Hessien et al., 2009)。这些方法反映了合成这种化合物及其衍生物以供进一步应用的多功能性。

化学反应与衍生物

与胺类和溴化反应:研究了化合物(Z)-4-溴-1,3-二(2-噻吩基)-2-丁烯-1-酮(所讨论化合物的衍生物)与三级胺的相互作用,揭示了生成季铵盐并随后环化形成二(2-噻吩基)咪唑[a]吡啶衍生物(Potikha et al., 2010)。这表明该化合物在形成具有生物学意义的复杂结构方面具有潜力。

潜在的生物学和药理学性质

抗焦虑活性:已合成并检验了2-溴-1-[4-(2-噻吩基)苯基]-1-乙酮的衍生物,特别是1-苯基-2-(4-芳基-1,3,4,5-四氢吡啶[2,3-b][1,4]二氮杂环-2-基)-乙酮,用于其抗焦虑活性。值得注意的是,某些衍生物显示出显著活性,表明在治疗应用中具有潜在用途(Liszkiewicz et al., 2006)。

安全和危害

“2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns and eye damage, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment when handling this compound .

作用机制

Target of Action

Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

It’s worth noting that thiazole derivatives, which share a similar structure, have been synthesized and tested for their in vitro analgesic and anti-inflammatory activities . These compounds were found to interact with their targets, leading to changes in the cellular environment that result in the observed biological effects .

Biochemical Pathways

Thiazole derivatives have been found to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The compound’s density is reported to be 1291 g/mL at 25 °C , which could potentially impact its bioavailability.

Result of Action

Compounds with a similar thiazole structure have been found to exhibit diverse biological activities .

Action Environment

It’s worth noting that the compound’s boiling point is reported to be 107-109 °c/16 mmhg , which suggests that it could be sensitive to temperature changes.

生化分析

Biochemical Properties

The biochemical properties of 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with certain enzymes and proteins . The nature of these interactions is complex and can involve both covalent and non-covalent bonds. The presence of the bromine atom in the compound can potentially influence these interactions, as bromine is known to form strong bonds with other elements .

Cellular Effects

The effects of 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone on cells are diverse and can influence various cellular processes. For instance, it has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone is complex and involves a number of different processes. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of the bromine atom and the thiophene ring in the compound can influence these processes, as these groups can form strong bonds with other molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone can change over time. This can be due to factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function

Dosage Effects in Animal Models

The effects of 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone can vary with different dosages in animal models . This can include threshold effects, where the compound only exerts its effects above a certain dosage, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone is involved in various metabolic pathways. It can interact with enzymes and cofactors, and can influence metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone within cells and tissues can be influenced by various factors. These can include transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone can influence its activity or function. This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2-bromo-1-(4-thiophen-2-ylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrOS/c13-8-11(14)9-3-5-10(6-4-9)12-2-1-7-15-12/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHKNYPNLSJEQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383599 |

Source

|

| Record name | 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128746-80-5 |

Source

|

| Record name | 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

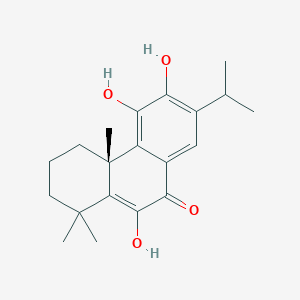

![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)